molecular formula C14H15NO3S B14171916 N-(2-ethoxyphenyl)benzenesulfonamide CAS No. 160878-29-5

N-(2-ethoxyphenyl)benzenesulfonamide

Cat. No.: B14171916
CAS No.: 160878-29-5
M. Wt: 277.34 g/mol
InChI Key: ZJPGVRKOVQRPHT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)benzenesulfonamide is a chemical intermediate of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its core research value lies in its role as a foundational scaffold for the synthesis of N-substituted sulfonamide derivatives with targeted biological activities . Scientific research has demonstrated that derivatives synthesized from this compound exhibit valuable inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are key targets in the search for new treatments for neurological conditions such as Alzheimer's disease . Furthermore, some related sulfonamide derivatives have shown activity against lipoxygenase (LOX), indicating potential for anti-inflammatory applications . The compound is synthesized via a nucleophilic substitution reaction between 2-phenitidine (2-ethoxyaniline) and benzenesulfonyl chloride in aqueous media, yielding the product as colorless, bead-like crystals . As a versatile building block, it can be further functionalized; for instance, it can undergo bromination to form dibrominated intermediates, which are then alkylated to create a diverse library of compounds for biological screening . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

160878-29-5

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-2-18-14-11-7-6-10-13(14)15-19(16,17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

ZJPGVRKOVQRPHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Aqueous-Mediated Nucleophilic Substitution

Standard Procedure for Sulfonamide Formation

The primary synthesis route involves reacting equimolar quantities of 2-phenitidine (10.0 mmol, 1.43 mL) and benzenesulfonyl chloride (10.0 mmol, 1.27 mL) in 25 mL of water. Key steps include:

  • pH Control : The suspension is adjusted to pH 9.0 using aqueous sodium hydroxide or potassium carbonate to deprotonate the amine group, enhancing nucleophilicity.
  • Reaction Monitoring : The mixture is stirred at room temperature for 2 hours, with reaction completion verified via thin-layer chromatography (TLC).
  • Precipitation : Concentrated HCl is added to lower the pH to 2.0, precipitating the product.
  • Purification : The crude product is filtered, washed with distilled water, and recrystallized from methanol to yield colorless crystals.
Table 1: Reaction Parameters and Yield
Parameter Value Source
Reactants 2-Phenitidine, Benzenesulfonyl chloride
Solvent Water
pH Range 9.0 (reaction), 2.0 (precipitation)
Reaction Time 2 hours
Yield 89%
Melting Point 88°C

Mechanistic Insights

The reaction proceeds via a two-step nucleophilic acyl substitution:

  • Deprotonation : The amine group of 2-phenitidine attacks the electrophilic sulfur in benzenesulfonyl chloride, facilitated by the basic medium.
  • Elimination : Chloride ion is expelled, forming the sulfonamide bond. The aqueous medium minimizes side reactions, such as hydrolysis of benzenesulfonyl chloride, by maintaining optimal pH.

Alternative Solvent Systems and Optimization

Temperature and Stoichiometry Effects

  • Temperature : Room temperature (20–25°C) is optimal; elevated temperatures accelerate reagent hydrolysis.
  • Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride prevents di-substitution or oligomerization.

Structural Characterization

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy : Key peaks include:
    • N–H stretch at 3430 cm⁻¹.
    • Sulfonyl group (–SO₂–) vibrations at 1341 cm⁻¹.
  • ¹H-NMR (500 MHz, CDCl₃) :
    • δ 7.74 (dd, J = 1.5, 8.5 Hz, 2H, aromatic H-2ʹ, H-6ʹ).
    • δ 7.53 (br t, J = 7.0 Hz, 1H, aromatic H-4ʹ).
  • Mass Spectrometry : Molecular ion peak at m/z 277 [M]⁺ confirms the molecular formula C₁₄H₁₅NO₃S.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The dihedral angle between the benzene rings is 78.5°, and intermolecular C–H···O hydrogen bonds stabilize the lattice.

Comparative Analysis of Synthetic Routes

Aqueous vs. Organic Solvent Methods

Criteria Aqueous Method DMF Method
Yield 89% ≤75%
Purity High (recrystallization) Moderate (requires chromatography)
Scalability Suitable for industrial scale Limited by solvent cost
Environmental Impact Low (water-based) High (DMF toxicity)

Patent-Based Approaches

A Chinese patent (CN106336366A) describes an alternative route using β-phenethylamine and acetic anhydride, but this method introduces unnecessary complexity and lower yields (75–83%) compared to the aqueous approach.

Industrial Applications and Modifications

N-(2-Ethoxyphenyl)benzenesulfonamide serves as a precursor for brominated derivatives, such as N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide, which exhibit enhanced cholinesterase inhibition. Bromination involves dissolving the parent compound in glacial acetic acid and treating with liquid bromine (2 mL per 2 g substrate) at room temperature for 2 hours.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-(2-ethoxyphenyl)benzenesulfonamide and its derivatives have been evaluated for their biological activities, particularly as enzyme inhibitors. Studies indicate that these compounds exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase and lipoxygenase, which are important targets in treating conditions like Alzheimer's disease and inflammatory disorders. The structure-activity relationship shows that minor modifications can lead to substantial changes in biological efficacy.

This compound finds applications primarily in medicinal chemistry due to its biological activity as an enzyme inhibitor. Its derivatives are explored for potential use in:

  • Treating Alzheimer's disease this compound derivatives show inhibitory effects on acetylcholinesterase, making them potential candidates for treating Alzheimer's disease.
  • Treating inflammatory disorders These compounds also inhibit lipoxygenase, suggesting their potential in treating inflammatory disorders.
  • Potential use in the treatment or prophylaxis of certain CNS disorders such as anxiety, depression, epilepsy, obsessive-compulsive disorders, migraine, cognitive memory disorders (e.g. Alzheimer's disease age-related cognitive decline and mild cognitive impairment), Parkinson's Disease ADHD (Attention Deficit Disorder/Hyperactivity Syndrome) .
  • Sleep disorders including disturbances of Circadian rhythm .
  • Feeding disorders such as anorexia and bulimia .
  • Panic attacks withdrawal from drug abuse such as cocaine, ethanol, nicotine, and benzodiazepines .
  • Schizophrenia disorders associated with spinal trauma and/or head injury such as hydrocephalus and certain GI (gastrointestinal) disorders such as IBS (Irritable Bowel Syndrome) .

Other Benzenesulfonamide Applications

Other benzenesulfonamide derivatives also have a range of applications:

  • Aryl thiazolone–benzenesulfonamides have been synthesized and studied for their carbonic anhydrase IX inhibitory effect .
  • N-(2-Methoxyphenyl)-2-((4-nitrophenyl)thio)benzenesulfonamide is another benzenesulfonamide derivative .
  • Sulfonamides are considered pharmacologically significant compounds and are present in a variety of biologically active molecules responsible for antimicrobial activity . Many chemotherapeutic sulfonamide derivatives are widely used as antibacterial and antiviral agents . Sulfonamides have shown multiple applications in biological systems such as anticancer, anticonvulsant, antidiuretics, anti-inflammatory, hypoglycemic, insulin releasing, carbonic anhydrase inhibitors, and HIV protease inhibitors .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)benzenesulfonamide
  • N-(2-chlorophenyl)benzenesulfonamide
  • N-(2-bromophenyl)benzenesulfonamide

Uniqueness

N-(2-ethoxyphenyl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-ethoxyphenyl)benzenesulfonamide, and how can reaction efficiency be maximized?

  • Answer : The compound is synthesized via nucleophilic substitution by reacting benzenesulfonyl chloride with 2-phenitidine (2-ethoxyaniline) under basic conditions (e.g., aqueous NaOH) at room temperature. Stirring for 6–8 hours yields the product in 89% efficiency . Key steps include maintaining a pH >10 to deprotonate the amine and using dichloromethane as a solvent for efficient extraction.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • IR Spectroscopy : Key peaks include:
  • 3430 cm⁻¹ (N-H stretch of sulfonamide),
  • 1341 cm⁻¹ (asymmetric S=O stretch),
  • 1258 cm⁻¹ (C-O stretch of ethoxy group) .
  • EIMS : Molecular ion at m/z 277 [M]⁺, with fragmentation patterns such as m/z 232 [M-OC₂H₅]⁺ and m/z 141 [C₆H₅SO₂]⁺ confirming the sulfonamide backbone .

Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?

  • Answer : Antimicrobial assays (e.g., agar diffusion or microbroth dilution) against Gram-positive/negative bacteria and fungi are standard. Comparative studies with structurally similar sulfonamides (e.g., pyridinyl or pyrimidinyl derivatives) can highlight substituent effects on activity .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the conformational dynamics of this compound derivatives?

  • Answer : Single-crystal X-ray diffraction reveals:

  • Bond Geometry : S-N bond lengths (~1.63 Å) and torsional angles between the ethoxyphenyl and benzenesulfonamide moieties.
  • Intermolecular Interactions : N-H···O and O-H···O hydrogen bonds stabilize crystal packing, as observed in analogues like N-(4-hydroxyphenyl)benzenesulfonamide .
  • Methodology : Crystals are grown via slow evaporation in ethanol/water, and data collected at 100 K with Mo-Kα radiation .

Q. What contradictions exist in reported biological activity data for sulfonamide derivatives, and how can they be addressed experimentally?

  • Answer : Discrepancies in antimicrobial potency (e.g., variable MIC values) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) vs. electron-donating groups (e.g., OCH₃) altering cellular uptake .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., doxorubicin) to normalize results .

Q. How does N-alkylation impact the physicochemical and pharmacological properties of this compound?

  • Answer :

  • IR Shifts : N-alkylation replaces the N-H stretch (3430 cm⁻¹) with N-R vibrations (~3450–3488 cm⁻¹) .
  • Lipophilicity : Alkyl chains (e.g., pentyl or allyl) increase logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Methyl or ethyl groups may slow hepatic clearance compared to unsubstituted derivatives .

Data Contradiction Analysis

Q. Why do structurally similar sulfonamides exhibit divergent bioactivity profiles despite shared core motifs?

  • Answer : Differences arise from:

  • Steric Effects : Bulky substituents (e.g., hexynyl in 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) hinder target binding .
  • Electronic Effects : Electron-deficient aromatic rings (e.g., nitro groups) enhance electrophilic interactions with microbial enzymes .
  • Methodological Notes : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell screening) .

Methodological Recommendations

Q. What strategies optimize the refinement of X-ray diffraction data for sulfonamide derivatives?

  • Answer : Use SHELXL for small-molecule refinement:

  • Apply restraints for disordered ethoxy groups.
  • Validate hydrogen-bonding networks with PLATON .
    • Advanced Tip : For twinned crystals, employ the HKLF5 format in SHELXL to handle overlapping reflections .

Q. How can researchers mitigate synthetic challenges in N-alkylation of sulfonamides?

  • Answer :

  • Reagent Choice : Use alkyl halides (e.g., methyl iodide) with NaH in DMF for efficient N-alkylation .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials and byproducts .

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